
Comparative Efficacy of YM17E and Avasimibe
in Atherosclerosis: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: YM17E

Cat. No.: B1663843 Get Quote

A direct comparative efficacy analysis of YM17E and avasimibe is challenging due to the

limited publicly available data for YM17E. While both are identified as Acyl-CoA: Cholesterol

Acyltransferase (ACAT) inhibitors, the body of research for avasimibe is substantially more

extensive, encompassing preclinical studies and human clinical trials for atherosclerosis. In

contrast, research on YM17E is primarily centered on early-phase pharmacokinetic and

pharmacodynamic studies in healthy volunteers and animal models, with a focus on its

cholesterol-lowering effects. This guide synthesizes the available experimental data for both

compounds to provide an objective overview of their reported efficacy.

Avasimibe: From Preclinical Promise to Clinical
Discontinuation for Atherosclerosis
Avasimibe inhibits both ACAT-1 and ACAT-2, enzymes responsible for the esterification of

intracellular cholesterol. The therapeutic hypothesis was that by preventing the formation of

cholesteryl esters, avasimibe would reduce foam cell formation in macrophages, a critical early

step in the development of atherosclerotic plaques.

Preclinical Efficacy in Animal Models
In preclinical studies, avasimibe demonstrated significant anti-atherosclerotic effects. A notable

study in ApoE*3-Leiden mice, a well-established model for hyperlipidemia and atherosclerosis,

showed promising results.

Table 1: Efficacy of Avasimibe in ApoE*3-Leiden Mice on a High-Cholesterol Diet
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Parameter
High-Cholesterol
(HC) Control

Avasimibe (0.01%
w/w in diet)

% Change vs.
Control

Plasma Cholesterol

(mmol/L)
18.7 ± 2.6 8.1 ± 1.2 ↓ 56.7%

Atherosclerotic Lesion

Area (μm² x 1000)
95.5 ± 35.2 7.6 ± 7.0 ↓ 92.0%

Data from a 22-week intervention study.[1]

These findings suggested that avasimibe not only lowered plasma cholesterol but also had a

direct, potent effect on reducing the development of atherosclerotic lesions.[1]

Clinical Efficacy in Human Trials
Despite the promising preclinical data, avasimibe failed to demonstrate a benefit in human

clinical trials for atherosclerosis. The "Avasimibe and Progression of Lesions on UltraSound"

(A-PLUS) trial was a key multicenter, randomized, double-blind, placebo-controlled study

designed to assess its effects on coronary atherosclerosis progression.

Table 2: Key Efficacy Outcomes of the A-PLUS Trial (up to 24 months)

Parameter Placebo
Avasimibe (50
mg/day)

Avasimibe
(250 mg/day)

Avasimibe
(750 mg/day)

Change in

Percent

Atheroma

Volume

+0.4% +0.7% +0.8% +1.0%

Change in LDL

Cholesterol
+1.7% +7.8% +9.1% +10.9%*

Change in

Triglycerides
- - - ↓ (Significant)

*P<0.05 vs. placebo.[2][3][4]
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The A-PLUS trial revealed that avasimibe did not favorably alter the progression of coronary

atherosclerosis as measured by intravascular ultrasound (IVUS).[2][3][4] In fact, there was a

trend towards a modest increase in plaque burden in the avasimibe groups compared to

placebo.[2][4] A significant and unexpected finding was a dose-dependent increase in LDL

cholesterol.[2][3][4] These results led to the discontinuation of avasimibe's development for the

treatment of atherosclerosis.

YM17E: An ACAT Inhibitor with Limited Efficacy
Data
YM17E is also an inhibitor of ACAT. However, the available research is confined to early-stage

studies, and there is a lack of data from large-scale clinical trials assessing its efficacy in

treating atherosclerosis.

Preclinical and Early Clinical Data
A study in healthy male volunteers evaluated the pharmacokinetic profile and effect on serum

cholesterol of YM17E.

Table 3: Effect of Repeated Oral Dosing of YM17E on Serum Cholesterol in Healthy Volunteers

Dosage Duration
Effect on Serum
Cholesterol

Adverse Effects

300 mg twice daily 7 days ~25% decrease
Simultaneous

occurrence of diarrhea

Preclinical studies in beagle dogs also demonstrated a cholesterol-lowering effect but noted the

induction of secretory diarrhea at doses close to the lipid-lowering ones.[5] The diarrheal effect

could be mitigated by dividing the daily dosage.[5] Research also indicates that YM17E's

hypocholesterolemic activity in animal models stems from both decreased cholesterol

absorption from the gut and stimulated excretion of cholesterol from the liver into bile.[5]

There are no published studies on the effect of YM17E on atherosclerotic lesion size or

composition in either animal models or humans.
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Experimental Protocols
Avasimibe: A-PLUS Clinical Trial Methodology

Study Design: A randomized, double-blind, placebo-controlled, multicenter international trial.

[2][3]

Participants: Patients with coronary artery disease.

Intervention: Avasimibe at doses of 50, 250, and 750 mg once daily, or placebo, for up to 24

months.[2][3] Most patients (87-89%) also received concurrent statin therapy.[3]

Primary Efficacy Endpoint: Change in the percent atheroma volume in a predefined coronary

artery segment, as measured by intravascular ultrasound (IVUS) from baseline to the end of

treatment.[2]

Secondary Endpoints: Changes in total plaque volume and plasma biomarkers, including

LDL cholesterol, HDL cholesterol, and triglycerides.[2]

YM17E: Repeated Oral Dose Study in Healthy Volunteers
Study Design: A placebo-controlled study in healthy male volunteers.

Participants: Healthy male subjects.

Intervention: YM17E at 150 mg or 300 mg (n=6 each) or placebo (n=3) administered twice

daily for 7 days.

Endpoints: Evaluation of pharmacokinetic properties and effects on serum cholesterol levels.

Signaling Pathways and Mechanisms of Action
ACAT Inhibition in Atherosclerosis
The primary mechanism of action for both YM17E and avasimibe is the inhibition of ACAT. This

enzyme plays a crucial role in the formation of foam cells, which are macrophages laden with

cholesteryl esters. By inhibiting ACAT, these drugs aim to prevent the accumulation of

cholesterol within macrophages in the arterial wall, thereby slowing the progression of

atherosclerosis.
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Caption: Mechanism of ACAT inhibition in preventing foam cell formation.

Avasimibe and Wnt/β-Catenin Signaling
Recent research has uncovered that avasimibe may also exert effects through other pathways.

For instance, it has been shown to suppress the Wnt/β-catenin signaling pathway, which is

involved in cell proliferation. While this has been primarily studied in the context of airway

epithelial cells and cancer, it highlights that the biological effects of avasimibe may extend

beyond ACAT inhibition.
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Caption: Avasimibe's inhibitory effect on the Wnt/β-catenin pathway.

Conclusion
In summary, while both YM17E and avasimibe are ACAT inhibitors, a direct comparative

analysis of their efficacy in treating atherosclerosis is not feasible based on the currently

available scientific literature.

Avasimibe showed considerable promise in preclinical models, significantly reducing both

plasma cholesterol and atherosclerotic lesion formation. However, it failed to translate these

benefits to human subjects in a large clinical trial, where it did not impede atherosclerosis

progression and led to an increase in LDL cholesterol. Consequently, its development for this

indication was halted.

YM17E has demonstrated a cholesterol-lowering effect in healthy volunteers, although at

effective doses, it was associated with diarrhea. There is a notable absence of data

regarding its efficacy in reducing atherosclerotic plaques in either animal models or human

trials.
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For researchers, scientists, and drug development professionals, the case of avasimibe serves

as a critical example of the challenges in translating preclinical findings to clinical efficacy,

particularly in the complex pathology of atherosclerosis. The limited data on YM17E
underscores the need for further research to determine if it offers any potential advantages or

different outcomes compared to other compounds in its class. Without further studies on

YM17E, a comprehensive comparison remains speculative.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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